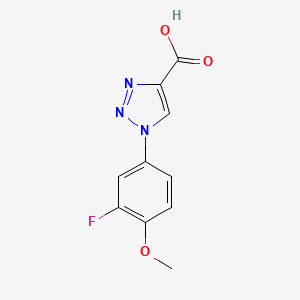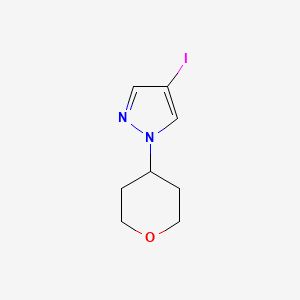![molecular formula C15H23NO B6147292 1-{[4-(propan-2-yl)phenyl]methyl}piperidin-4-ol CAS No. 331855-73-3](/img/new.no-structure.jpg)
1-{[4-(propan-2-yl)phenyl]methyl}piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[4-(propan-2-yl)phenyl]methyl}piperidin-4-ol is a chemical compound with the molecular formula C15H23NO. It is also known by its IUPAC name, 1-(4-isopropylbenzyl)-4-piperidinol. This compound is characterized by the presence of a piperidine ring substituted with a hydroxyl group and a benzyl group that contains an isopropyl substituent. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[4-(propan-2-yl)phenyl]methyl}piperidin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(propan-2-yl)benzyl chloride and piperidin-4-ol.
Reaction: The 4-(propan-2-yl)benzyl chloride is reacted with piperidin-4-ol in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or toluene.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize impurities. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-{[4-(propan-2-yl)phenyl]methyl}piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Formation of 1-{[4-(propan-2-yl)phenyl]methyl}piperidin-4-one.
Reduction: Formation of 1-{[4-(propan-2-yl)phenyl]methyl}piperidine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
1-{[4-(propan-2-yl)phenyl]methyl}piperidin-4-ol is utilized in several scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting neurological disorders.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-{[4-(propan-2-yl)phenyl]methyl}piperidin-4-ol involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-{[4-(propan-2-yl)phenyl]methyl}piperidine: Lacks the hydroxyl group, resulting in different chemical and biological properties.
4-(propan-2-yl)benzyl alcohol: Contains a hydroxyl group on the benzyl moiety but lacks the piperidine ring.
1-(4-isopropylbenzyl)piperidine: Similar structure but without the hydroxyl group on the piperidine ring.
Uniqueness
1-{[4-(propan-2-yl)phenyl]methyl}piperidin-4-ol is unique due to the presence of both a hydroxyl group and a piperidine ring, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
331855-73-3 |
|---|---|
Molecular Formula |
C15H23NO |
Molecular Weight |
233.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




